molecular formula C18H20N2 B14326135 2-Butyne-1,4-diamine, N,N'-dimethyl-N,N'-diphenyl- CAS No. 102015-85-0

2-Butyne-1,4-diamine, N,N'-dimethyl-N,N'-diphenyl-

Cat. No.: B14326135
CAS No.: 102015-85-0
M. Wt: 264.4 g/mol
InChI Key: IZPCQVBYHBDRFN-UHFFFAOYSA-N
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Description

2-Butyne-1,4-diamine, N,N’-dimethyl-N,N’-diphenyl- is an organic compound with a unique structure that includes both alkyne and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyne-1,4-diamine, N,N’-dimethyl-N,N’-diphenyl- typically involves the reaction of 2-butyne-1,4-diol with dimethylamine and diphenylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the reactivity of the alkyne group and the potential toxicity of the amines involved.

Chemical Reactions Analysis

Types of Reactions

2-Butyne-1,4-diamine, N,N’-dimethyl-N,N’-diphenyl- can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to form alkanes or alkenes.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) can be used to introduce halogens into the molecule.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of halogenated amines.

Scientific Research Applications

2-Butyne-1,4-diamine, N,N’-dimethyl-N,N’-diphenyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Butyne-1,4-diamine, N,N’-dimethyl-N,N’-diphenyl- involves its interaction with specific molecular targets. The alkyne group can participate in cycloaddition reactions, while the amine groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butene-1,4-diamine, N,N’-diethyl-
  • N,N’-Di-2-butyl-1,4-phenylenediamine
  • N,N,N’,N’-Tetramethyl-2-butene-1,4-diamine

Uniqueness

2-Butyne-1,4-diamine, N,N’-dimethyl-N,N’-diphenyl- is unique due to the presence of both alkyne and amine functional groups, which allows it to participate in a wide range of chemical reactions. Its structure also provides the potential for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

102015-85-0

Molecular Formula

C18H20N2

Molecular Weight

264.4 g/mol

IUPAC Name

N,N'-dimethyl-N,N'-diphenylbut-2-yne-1,4-diamine

InChI

InChI=1S/C18H20N2/c1-19(17-11-5-3-6-12-17)15-9-10-16-20(2)18-13-7-4-8-14-18/h3-8,11-14H,15-16H2,1-2H3

InChI Key

IZPCQVBYHBDRFN-UHFFFAOYSA-N

Canonical SMILES

CN(CC#CCN(C)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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